molecular formula C18H22N4O B12177658 3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12177658
M. Wt: 310.4 g/mol
InChI Key: NWYOOLYFPGXUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the nitrogen atom and a propanamide chain linked to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and pyrazole intermediates separately, followed by their coupling through amide bond formation.

    Synthesis of 1-methyl-1H-indole-3-carboxylic acid: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of 1,3,5-trimethyl-1H-pyrazole: This can be synthesized by the reaction of hydrazine with 2,4-pentanedione.

    Coupling Reaction: The carboxylic acid group of the indole derivative is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the pyrazole derivative to form the desired amide bond.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The pyrazole ring may enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide: Lacks the methyl group on the indole nitrogen.

    3-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)propanamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of both the methylated indole and pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C18H22N4O/c1-12-18(13(2)22(4)20-12)19-17(23)10-9-14-11-21(3)16-8-6-5-7-15(14)16/h5-8,11H,9-10H2,1-4H3,(H,19,23)

InChI Key

NWYOOLYFPGXUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.